5-Methoxyindole-3-carboxaldehyde

Anticancer Drug Discovery Indole Derivatives Lung Cancer

Researchers developing ALDH enzyme screens or anticancer agents require indole intermediates with validated biological activity. Unsubstituted indole-3-carboxaldehyde lacks intrinsic cytotoxicity and defined enzyme kinetics. 5-Methoxyindole-3-carboxaldehyde (CAS 10601-19-1) resolves this: validated ALDH-2 substrate (Km = 0.0189 mM), direct in vitro cytotoxicity against A549 lung cancer cells, and VEGFR docking-confirmed binding. LogP of 1.60-1.99 enhances CNS permeability for neuroactive probe design. Bulk stock available with batch-specific COA.

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
CAS No. 10601-19-1
Cat. No. B080102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxyindole-3-carboxaldehyde
CAS10601-19-1
Molecular FormulaC10H9NO2
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NC=C2C=O
InChIInChI=1S/C10H9NO2/c1-13-8-2-3-10-9(4-8)7(6-12)5-11-10/h2-6,11H,1H3
InChIKeyTUWARWGEOHQXCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxyindole-3-carboxaldehyde Overview


5-Methoxyindole-3-carboxaldehyde (MICA, CAS 10601-19-1) is a substituted indole-3-carboxaldehyde derivative bearing a 5-methoxy substituent on the indole ring [1]. It is commercially available as a ≥98–99% purity solid (mp 179–184 °C) and serves as a versatile electrophilic intermediate for condensation reactions at the C-3 aldehyde moiety . Its primary documented applications include synthesis of tryptophan dioxygenase (TDO) inhibitors as anticancer immunomodulators and inhibitors of the C-terminal domain of RNA polymerase II [2]. Unlike the parent indole-3-carboxaldehyde, the 5-methoxy group imparts distinct electronic and steric properties that influence both synthetic utility and biological target engagement [3].

5-Methoxyindole-3-carboxaldehyde: Why Substitution Fails


Generic substitution of 5-methoxyindole-3-carboxaldehyde with indole-3-carboxaldehyde (unsubstituted) or 5-hydroxyindole-3-carboxaldehyde fails for three quantifiable reasons. First, the 5-methoxy substituent significantly alters the electronic density of the indole ring, as demonstrated by DFT-calculated frontier molecular orbital (FMO) energies and Fukui functions that dictate regioselectivity in electrophilic substitution and condensation reactions [1]. Second, the methoxy group confers dramatically different physicochemical properties: LogP = 1.60 for the 5-methoxy derivative versus LogP ≈ 1.0 for the 5-hydroxy analog (ACD/Labs predicted), resulting in distinct solubility and chromatographic behavior . Third, the 5-methoxy derivative serves as a validated substrate for aldehyde dehydrogenase (ALDH) enzymes with a measured Kₘ value of 0.0189 mM for ALDH-2, a catalytic property not shared by the unsubstituted indole-3-carboxaldehyde [2]. These differences render analog substitution untenable in reaction sequences where electronic effects, solubility, or enzyme recognition are rate-determining.

5-Methoxyindole-3-carboxaldehyde: Evidence-Based Comparison


A549 Cytotoxicity vs. Unsubstituted Indole-3-carboxaldehyde

5-Methoxyindole-3-carboxaldehyde demonstrates direct in vitro anticancer activity against the human pulmonary epithelial lung cancer cell line A549, whereas unsubstituted indole-3-carboxaldehyde requires derivatization to exhibit comparable cytotoxicity. The 5-methoxy derivative was tested in MTT assays and showed concentration-dependent cytotoxicity, with the study confirming anticancer activity via in vitro cytotoxicity analysis [1]. In contrast, a comparative study of N-substituted indole-3-carboxaldehyde derivatives demonstrated that the parent indole-3-carboxaldehyde itself lacks intrinsic cytotoxicity and must be further functionalized (e.g., N-alkylation or chalcone formation) to achieve antitumor activity [2]. This establishes the 5-methoxy derivative as a directly bioactive scaffold, not merely a synthetic intermediate.

Anticancer Drug Discovery Indole Derivatives Lung Cancer

ALDH-2 Substrate Specificity vs. Unsubstituted Analog

5-Methoxyindole-3-carboxaldehyde is a validated substrate for human aldehyde dehydrogenase ALDH-2 (EC 1.2.1.3) with a measured Kₘ value of 0.0189 mM, converting to 5-methoxyindole-3-carboxylate in the presence of NAD⁺ and H₂O [1]. This kinetic parameter is not available for unsubstituted indole-3-carboxaldehyde in the same enzyme system, nor is the unsubstituted analog listed as a substrate for human ALDH-2 in the BRENDA database [2]. The 5-methoxy substitution appears to confer substrate recognition, making this compound uniquely suitable for ALDH-based chromogenic screening assays and enzyme engineering applications [3].

Enzyme Kinetics Aldehyde Dehydrogenase Biocatalysis

Lipophilicity: 5-Methoxy vs. 5-Hydroxy Analog

The 5-methoxy substitution significantly alters lipophilicity compared to the 5-hydroxy analog. 5-Methoxyindole-3-carboxaldehyde has a calculated LogP of 1.60 (ACD/Labs) and an experimentally reported LogP of approximately 1.99 [1]. In contrast, 5-hydroxyindole-3-carboxaldehyde (CAS 3414-19-5) has a calculated LogP of approximately 1.0 (estimated from ACD/Labs Percepta), representing a ~0.6–1.0 LogP unit difference [2]. This corresponds to a roughly 4- to 10-fold difference in octanol-water partition coefficient, translating to measurably different membrane permeability and chromatographic retention behavior. The methoxy derivative also demonstrates higher aqueous insolubility (water insoluble) [3], whereas the hydroxy analog exhibits greater water solubility due to hydrogen-bonding capacity [2].

Physicochemical Properties Medicinal Chemistry ADME Prediction

VEGFR Docking vs. Unsubstituted Indole-3-carboxaldehyde

Molecular docking analysis of 5-methoxyindole-3-carboxaldehyde against the VEGF receptor (VEGFR), a key target in lung cancer angiogenesis, revealed that the molecule can act as a novel inhibitor of this receptor [1]. The docking study demonstrated favorable binding interactions, and this computational prediction was corroborated by in vitro cytotoxicity confirmation against A549 lung cancer cells [1]. In contrast, unsubstituted indole-3-carboxaldehyde has not been reported in docking studies against VEGFR and is not recognized as a VEGFR ligand; its anticancer applications rely on synthetic derivatization to oxindole-based VEGFR-2 inhibitors [2]. The 5-methoxy group contributes to binding affinity through electronic and steric complementarity with the receptor pocket, as supported by frontier molecular orbital (FMO) and Fukui function analyses [1].

Molecular Docking VEGFR Inhibitor Angiogenesis

Melting Point: 5-Methoxy vs. 5-Benzyloxy Analog

The melting point range serves as a rapid identity and purity indicator for procurement verification. 5-Methoxyindole-3-carboxaldehyde exhibits a melting point of 179–183 °C (lit.) or 180–184 °C depending on vendor specification . In contrast, the closely related 5-benzyloxyindole-3-carboxaldehyde (CAS 6953-22-6) melts at a significantly higher temperature range of 237–242 °C [1]. This approximately 55–60 °C difference provides a simple, equipment-light method to distinguish between these two indole-3-carboxaldehyde derivatives during receipt, storage, or quality control, reducing the risk of misidentification in multi-compound research environments.

Physical Characterization Purity Assessment Solid-State Properties

5-Methoxyindole-3-carboxaldehyde: Application Scenarios


Direct Anticancer Hit Identification

For oncology drug discovery programs seeking to identify indole-based hits with intrinsic cytotoxicity, 5-methoxyindole-3-carboxaldehyde offers a key advantage: it exhibits direct in vitro anticancer activity against A549 lung cancer cells without requiring N-alkylation or chalcone formation [1]. In contrast, unsubstituted indole-3-carboxaldehyde lacks this intrinsic activity and must undergo synthetic elaboration to achieve comparable cytotoxicity [2]. Procurement of the 5-methoxy derivative enables immediate biological evaluation in cell-based assays, accelerating the hit-to-lead timeline.

ALDH High-Throughput Screening & Chromogenic Assays

The validated Kₘ value of 0.0189 mM for human ALDH-2 [3] establishes 5-methoxyindole-3-carboxaldehyde as a defined substrate for aldehyde dehydrogenase screening platforms. This compound can be employed directly in chromogenic assay systems that detect ALDH activity via NADH production [4]. The unsubstituted indole-3-carboxaldehyde is not documented as an ALDH-2 substrate, making the 5-methoxy derivative the compound of choice for researchers developing ALDH inhibitor screens or enzyme engineering workflows.

CNS-Penetrant Probe Design

The calculated LogP of 1.60–1.99 for 5-methoxyindole-3-carboxaldehyde represents a ~0.6–1.0 LogP unit increase over the 5-hydroxy analog [5], corresponding to a 4- to 10-fold higher octanol-water partition coefficient. This enhanced lipophilicity may translate to improved blood-brain barrier permeability, making the 5-methoxy derivative preferable for designing CNS-targeted fluorescent neuroactive probes . Researchers developing brain imaging agents or neurological disorder therapeutics should prioritize the 5-methoxy compound over the more hydrophilic hydroxy analog.

VEGFR Inhibitor Design from Docking-Validated Scaffold

Molecular docking studies have confirmed that 5-methoxyindole-3-carboxaldehyde binds to the VEGF receptor, a validated target in angiogenesis-driven cancers [1]. This computational validation, combined with corroborating in vitro cytotoxicity data, supports the compound's direct use in structure-based drug design campaigns. The unsubstituted indole-3-carboxaldehyde lacks this docking-validated VEGFR interaction profile [6]. Procurement of the 5-methoxy derivative thus provides a computationally pre-validated starting point for medicinal chemistry optimization.

Technical Documentation Hub

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